Cas no 2694731-33-2 (1-2-(trifluoromethyl)-1H-pyrrolo2,3-bpyridin-5-ylmethanamine hydrochloride)

1-2-(trifluoromethyl)-1H-pyrrolo2,3-bpyridin-5-ylmethanamine hydrochloride 化学的及び物理的性質
名前と識別子
-
- 2694731-33-2
- 1-[2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]methanamine hydrochloride
- EN300-26863563
- 1-2-(trifluoromethyl)-1H-pyrrolo2,3-bpyridin-5-ylmethanamine hydrochloride
-
- MDL: MFCD34474787
- インチ: 1S/C9H8F3N3.ClH/c10-9(11,12)7-2-6-1-5(3-13)4-14-8(6)15-7;/h1-2,4H,3,13H2,(H,14,15);1H
- InChIKey: BQLBJGLBFVLIBA-UHFFFAOYSA-N
- ほほえんだ: Cl.FC(C1=CC2=CC(CN)=CN=C2N1)(F)F
計算された属性
- せいみつぶんしりょう: 251.0437095g/mol
- どういたいしつりょう: 251.0437095g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 231
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 54.7Ų
1-2-(trifluoromethyl)-1H-pyrrolo2,3-bpyridin-5-ylmethanamine hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26863563-0.1g |
1-[2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]methanamine hydrochloride |
2694731-33-2 | 95.0% | 0.1g |
$2648.0 | 2025-03-20 | |
Enamine | EN300-26863563-0.5g |
1-[2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]methanamine hydrochloride |
2694731-33-2 | 95.0% | 0.5g |
$2889.0 | 2025-03-20 | |
Enamine | EN300-26863563-10.0g |
1-[2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]methanamine hydrochloride |
2694731-33-2 | 95.0% | 10.0g |
$12938.0 | 2025-03-20 | |
Enamine | EN300-26863563-0.25g |
1-[2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]methanamine hydrochloride |
2694731-33-2 | 95.0% | 0.25g |
$2768.0 | 2025-03-20 | |
Enamine | EN300-26863563-10g |
1-[2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]methanamine hydrochloride |
2694731-33-2 | 10g |
$12938.0 | 2023-09-11 | ||
Enamine | EN300-26863563-1g |
1-[2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]methanamine hydrochloride |
2694731-33-2 | 1g |
$3009.0 | 2023-09-11 | ||
Enamine | EN300-26863563-0.05g |
1-[2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]methanamine hydrochloride |
2694731-33-2 | 95.0% | 0.05g |
$2528.0 | 2025-03-20 | |
Enamine | EN300-26863563-5g |
1-[2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]methanamine hydrochloride |
2694731-33-2 | 5g |
$8725.0 | 2023-09-11 | ||
Enamine | EN300-26863563-2.5g |
1-[2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]methanamine hydrochloride |
2694731-33-2 | 95.0% | 2.5g |
$5897.0 | 2025-03-20 | |
Enamine | EN300-26863563-1.0g |
1-[2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]methanamine hydrochloride |
2694731-33-2 | 95.0% | 1.0g |
$3009.0 | 2025-03-20 |
1-2-(trifluoromethyl)-1H-pyrrolo2,3-bpyridin-5-ylmethanamine hydrochloride 関連文献
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
1-2-(trifluoromethyl)-1H-pyrrolo2,3-bpyridin-5-ylmethanamine hydrochlorideに関する追加情報
Introduction to 1-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride (CAS No. 2694731-33-2)
The compound 1-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride, identified by its CAS number 2694731-33-2, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, a derivative of the pyrrolopyridine scaffold, has garnered considerable attention due to its unique structural features and promising biological activities. The presence of a trifluoromethyl group at the 2-position of the pyrrolopyridine ring enhances its metabolic stability and binding affinity, making it a valuable candidate for drug development.
Recent studies have highlighted the potential of 1H-pyrrolo[2,3-b]pyridine derivatives as scaffolds for novel therapeutic agents. The nitrogen-rich heterocyclic system provides multiple interaction points with biological targets, including enzymes and receptors. Specifically, the trifluoromethyl substituent plays a crucial role in modulating pharmacokinetic properties, such as lipophilicity and metabolic resistance, which are critical factors in drug design. The hydrochloride salt form of this compound improves its solubility in aqueous solutions, facilitating its use in various pharmaceutical formulations.
In the realm of medicinal chemistry, the integration of fluorine atoms into molecular structures has been extensively explored due to their ability to influence electronic and steric properties. The trifluoromethyl group in this compound not only enhances binding interactions but also contributes to its resistance against metabolic degradation. This characteristic is particularly advantageous for drugs that require prolonged half-life and sustained therapeutic effect. Furthermore, the pyrrolopyridine core is a privileged structure in drug discovery, often associated with bioactivity against a wide range of diseases.
Current research in this area has demonstrated the compound's potential in inhibiting key enzymes involved in cancer progression. For instance, studies have shown that derivatives of 1H-pyrrolo[2,3-b]pyridine can interfere with signaling pathways such as MAPK and PI3K/AKT, which are frequently dysregulated in tumors. The trifluoromethyl group's electron-withdrawing effect further fine-tunes the molecule's interactions with these targets, potentially leading to higher efficacy. Preclinical trials have begun to explore its role in combination therapies, where it may synergize with existing chemotherapeutic agents.
The synthesis of 1-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the complex heterocyclic framework. The introduction of the trifluoromethyl group is typically achieved through halogen-metal exchange followed by fluorination, ensuring high regioselectivity and yield.
From a pharmacological perspective, the amine functional group at the 5-position provides a site for further derivatization, allowing chemists to tailor the compound's properties for specific therapeutic applications. The hydrochloride salt form not only enhances solubility but also ensures stability under various storage conditions. This makes it an ideal candidate for formulation into oral or injectable drugs, depending on clinical requirements.
The growing interest in fluorinated heterocycles has been further fueled by their role in developing antiviral and antibacterial agents. The structural motif of 1H-pyrrolo[2,3-b]pyridine has been found to mimic natural product scaffolds that exhibit potent biological activity. The trifluoromethyl group's ability to enhance binding affinity has been particularly useful in designing molecules that interact tightly with viral proteases or bacterial enzymes. This underscores the compound's versatility and potential across multiple therapeutic domains.
In conclusion,1-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride (CAS No. 2694731-33-2) stands out as a promising candidate for further development in pharmaceutical research. Its unique structural features and favorable pharmacokinetic properties make it an attractive scaffold for designing novel therapeutics targeting various diseases. As research continues to uncover new applications for fluorinated heterocycles,this compound is poised to play a significant role in future drug discovery efforts.
2694731-33-2 (1-2-(trifluoromethyl)-1H-pyrrolo2,3-bpyridin-5-ylmethanamine hydrochloride) 関連製品
- 1481480-76-5(Tert-butyl 3-(cyclohexylamino)azetidine-1-carboxylate)
- 101001-73-4(2,2-dimethylpropyl 2-bromoacetate)
- 883794-08-9(3-[(4-Chloro-3-nitrophenyl)amino]-1-(thiophen-2-yl)propan-1-one)
- 1429664-95-8(9,10-bis((E)-2-(pyridin-3-yl)vinyl)anthracene)
- 1361796-81-7(2,3-Dichloro-3'-methyl-4'-trifluoromethyl-biphenyl)
- 1803969-33-6(4-(Aminomethyl)-6-bromo-2-hydroxy-3-(trifluoromethoxy)pyridine)
- 2104670-28-0(1-(1-Chlorocyclopropyl)-2-(pyrrolidin-2-yl)ethan-1-one)
- 380609-27-8(1,1,1-Trifluoro-3-[(2-methoxyethyl)amino]propan-2-ol)
- 2097873-35-1(2-(benzylsulfanyl)-N-1-(1,2,5-thiadiazol-3-yl)piperidin-4-ylacetamide)
- 1186202-25-4(6,8-Dioxo-5,7-diazaspiro[3.4]octane-2-carboxylic acid)




